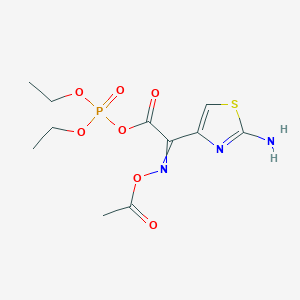![molecular formula C17H12Cl2N2 B14075327 6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methyl group at position 2, and a styryl group at position 3 in the quinoxaline ring. The (E)-configuration indicates the trans arrangement of the styryl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dichloroquinoxaline and 2-methylquinoxaline.
Styryl Group Introduction: The styryl group is introduced through a Heck reaction, where 6,7-dichloroquinoxaline is reacted with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the styryl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: (E)-6,7-Dichloro-2-methyl-3-ethylquinoxaline.
Substitution: Quinoxaline derivatives with amine or thiol groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloroquinoxaline: Lacks the styryl and methyl groups.
2-Methylquinoxaline: Lacks the chlorine and styryl groups.
3-Styrylquinoxaline: Lacks the chlorine and methyl groups.
Uniqueness
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is unique due to the combination of chlorine, methyl, and styryl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H12Cl2N2 |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
6,7-dichloro-2-methyl-3-(2-phenylethenyl)quinoxaline |
InChI |
InChI=1S/C17H12Cl2N2/c1-11-15(8-7-12-5-3-2-4-6-12)21-17-10-14(19)13(18)9-16(17)20-11/h2-10H,1H3 |
InChI-Schlüssel |
BOGNZFDYMTWILC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2N=C1C=CC3=CC=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)
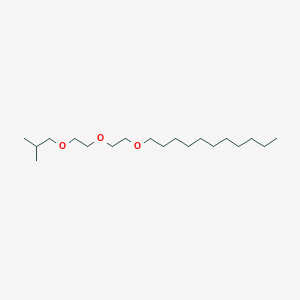
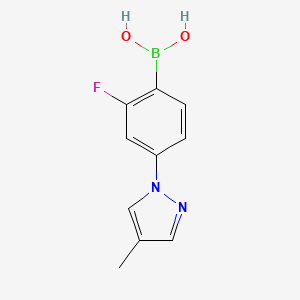
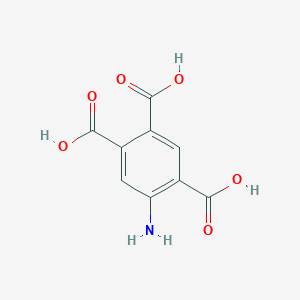
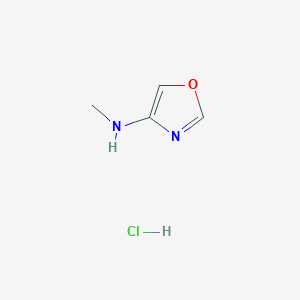
![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)
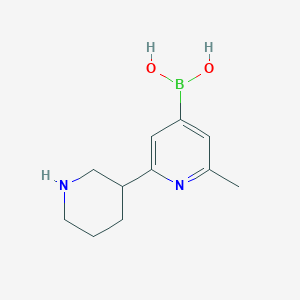
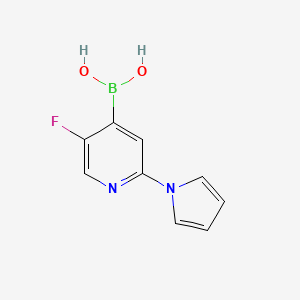
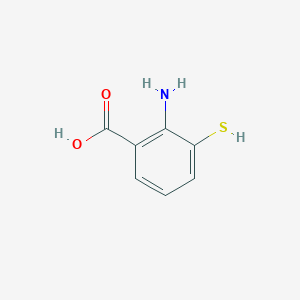

![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
